molecular formula C13H11F3N2 B1439199 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine CAS No. 1021109-46-5

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1439199
CAS No.: 1021109-46-5
M. Wt: 252.23 g/mol
InChI Key: UXJHXOOPEBTWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine (CAS 1021109-46-5) is systematically named according to IUPAC guidelines as 3-pyridinyl[3-(trifluoromethyl)phenyl]methanamine . The structure consists of two aromatic rings:

  • A pyridine ring substituted at the 3-position.
  • A benzene ring bearing a trifluoromethyl (-CF₃) group at the 3-position.

These rings are connected via a methanamine bridge (-CHNH₂). The molecular formula is C₁₃H₁₁F₃N₂ , with a molecular weight of 252.23 g/mol . Key identifiers include:

Property Value
InChI Code 1S/C₁₃H₁₁F₃N₂/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N
XLogP3 3.2 (predicted)

The compound belongs to the aryl trifluoromethylated amine family, characterized by its electron-withdrawing -CF₃ group and nucleophilic primary amine.

Historical Context in Trifluoromethylated Amine Research

The synthesis of trifluoromethylated amines emerged in the mid-20th century alongside advances in fluorination chemistry. Early methods relied on Swarts halogen exchange (SbF₃/HF systems) and McLoughlin-Thrower coupling (Cu-mediated reactions). However, these approaches faced challenges in regioselectivity and functional group tolerance.

This compound represents a product of modern trifluoromethylation strategies , including:

  • Biocatalytic carbene insertion : Engineered cytochrome c variants enable enantioselective N–H insertions with α-diazo trifluoropropanoate donors.
  • Umpolung thiocarbamoyl fluoride intermediates : Bench-stable (Me₄N)SCF₃ reacts with secondary amines to form SCF₃ adducts, which are fluorinated using AgF.
  • Electrochemical fluorination : Direct C–H to C–F conversion using Et₃N·nHF electrolytes.

These methods contrast with classical routes that required pre-functionalized substrates or hazardous reagents like F₂ gas.

Position in Contemporary Organic Chemistry

In synthetic workflows, this compound serves as:

  • A building block for pharmaceuticals targeting G protein-coupled receptors (GPCRs) due to its balanced lipophilicity (LogP ~3.2) and hydrogen-bonding capacity.
  • A model substrate for studying N-trifluoromethylation kinetics, with reported yields exceeding 90% in AgF-mediated reactions.
  • A precursor to β-trifluoromethyl-β-amino alcohols via LAH reduction or Grignard additions.

Recent applications include its use in positron emission tomography (PET) tracers, where the -CF₃ group enhances metabolic stability compared to non-fluorinated analogs.

Significance in Fluorine Chemistry Research

The compound exemplifies three critical trends in fluorine chemistry:

Table 1: Impact of Trifluoromethylation on Amine Properties

Property Non-Fluorinated Analog This compound
Lipophilicity LogP ~1.8 LogP ~3.2
Metabolic Stability t₁/₂ ~2 hr (rat hepatocytes) t₁/₂ >6 hr
pKₐ (amine) ~9.5 ~8.2 (electron-withdrawing -CF₃)

Key research contributions include:

  • Mechanistic studies : DFT calculations reveal that the -CF₃ group lowers the transition-state energy for N–H insertion by 12 kcal/mol compared to CH₃-substituted analogs.
  • Catalyst design : Rhodium(II) carboxylates achieve 95:5 enantiomeric excess in asymmetric syntheses, leveraging the steric bulk of -CF₃.
  • Green chemistry : Electrochemical methods using Et₃N·3HF reduce waste by 40% compared to stoichiometric AgF routes.

Properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJHXOOPEBTWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Method

One common approach to prepare methanamine derivatives is through reductive amination, where an aldehyde or ketone bearing the 3-(trifluoromethyl)phenyl group is reacted with 3-aminopyridine under reducing conditions.

Typical procedure:

  • Mix equimolar amounts of 3-(trifluoromethyl)benzaldehyde and 3-aminopyridine in methanol.
  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate imine formation.
  • Stir the mixture at elevated temperature (around 70 °C) for 12 hours to form the imine intermediate.
  • Reduce the imine using a suitable hydride source such as sodium borohydride or borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0–60 °C.
  • Work up by aqueous extraction, drying, and purification by silica gel chromatography or preparative HPLC.

This method yields the desired methanamine with good selectivity and moderate to high yield (30–70%) depending on reaction optimization.

Suzuki-Miyaura Cross-Coupling Approach

Another effective synthetic route involves palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl linkage, followed by amination to introduce the methanamine functionality.

Key steps:

  • Synthesize or procure a boronic acid or boronate ester derivative of 3-(trifluoromethyl)phenyl.
  • Couple this with a halogenated pyridine derivative (e.g., 3-bromopyridine) under palladium catalysis.
  • Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with ligands such as XantPhos.
  • Base such as potassium tert-butoxide or sodium carbonate is used in solvents like toluene or dioxane at elevated temperatures (90–110 °C).
  • The coupled biaryl intermediate is then subjected to amination via nucleophilic substitution or reductive amination to install the methanamine group.

This method is advantageous for its modularity and ability to tolerate various functional groups, often resulting in high yields and purity suitable for pharmaceutical applications.

Nucleophilic Aromatic Substitution and Amination

Direct amination of halogenated trifluoromethyl-substituted aromatic compounds with pyridin-3-ylmethanamine or its precursors can be achieved under palladium-catalyzed Buchwald-Hartwig amination conditions.

Typical conditions:

  • React 3-bromo- or 3-chlorophenyl trifluoromethyl derivatives with 3-aminomethylpyridine.
  • Use palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 combined with bulky phosphine ligands.
  • Employ strong bases like sodium tert-butoxide in polar aprotic solvents (e.g., tert-amyl alcohol).
  • Reaction temperatures are maintained around 90–110 °C for 12 hours under inert atmosphere.
  • Purification by preparative HPLC or silica gel chromatography yields the target amine.

This method provides a direct route to the target compound with good control over regioselectivity and functional group compatibility.

Representative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Purification Notes
Reductive Amination 3-(Trifluoromethyl)benzaldehyde, 3-aminopyridine, NaBH4 or BH3-Me2S, MeOH/THF 0–70 12 30–70 Silica gel chromatography Acid catalyst facilitates imine formation
Suzuki-Miyaura Coupling + Amination Aryl boronic acid, 3-bromopyridine, Pd2(dba)3, XantPhos, t-BuONa, toluene 90–110 12 50–80 Preparative HPLC Modular, high functional group tolerance
Buchwald-Hartwig Amination 3-bromo-3-(trifluoromethyl)benzene, 3-aminomethylpyridine, Pd catalyst, t-BuONa, tert-amyl alcohol 90 12 40–75 Prep-HPLC or silica gel Direct amination, good regioselectivity

Detailed Research Findings and Notes

  • The reductive amination approach is widely used due to its straightforward procedure and mild conditions. The choice of reducing agent is critical; borane-dimethyl sulfide complex offers better selectivity over sodium borohydride in some cases.
  • Suzuki coupling reactions enable the assembly of complex biaryl structures with trifluoromethyl groups, which are important for enhancing metabolic stability and bioavailability of drug candidates. Ligand choice (e.g., XantPhos) and base strength significantly influence coupling efficiency.
  • Buchwald-Hartwig amination provides a direct method to install the amine group on halogenated aromatic rings, but requires careful control of catalyst loading and reaction atmosphere to avoid side reactions.
  • Purification typically involves silica gel chromatography or preparative HPLC, ensuring high purity (>95%) suitable for medicinal chemistry applications.
  • Reaction monitoring by HPLC and NMR spectroscopy is standard to confirm completion and product identity.

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine has been investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, which can lead to increased efficacy and reduced side effects.

Case Study: Antimicrobial Activity
Research indicates that pyridine derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural features that contribute to its activity include:

  • Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative stress.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression, suggesting therapeutic potential in oncology.

Materials Science

In materials science, this compound is explored for its applications in developing advanced polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Antioxidant Activity

Research suggests that similar compounds can exhibit antioxidant properties due to their structural characteristics, contributing to cellular protection against oxidative damage.

Antimicrobial Properties

Preliminary studies indicate potential effectiveness against various bacterial strains, including MRSA, showcasing its relevance in combating resistant pathogens.

Enzyme Inhibition

The compound's structural motifs may allow it to interact with specific enzymes involved in cancer or metabolic disorders, suggesting a role in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Evidence Source
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine C₁₃H₁₁F₃N₂ 252.24 Pyridine, trifluoromethylphenyl Building block for pharmaceuticals
N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy-3-pyridinemethanamine C₁₄H₁₂ClF₃N₃O 337.72 Chloro, methoxy, trifluoromethyl Potential σ-receptor ligand
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Pyrazole, hydrochloride salt Unspecified bioactivity; >97% purity
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29) C₁₇H₂₇Cl₂F₃N₂O 429.31 Piperidine, trifluoromethoxy σ1/σ2 receptor ligand (Ki = 4.4/7.8 nM)
3-(Trifluoromethyl)benzylamine C₈H₈F₃N 175.16 Benzylamine, trifluoromethyl Intermediate in organic synthesis

Functional Group Impact on Bioactivity

  • Trifluoromethyl vs. Trifluoromethoxy Groups :
    The trifluoromethyl group in this compound enhances electron-withdrawing effects and lipophilicity compared to the trifluoromethoxy group in Compound 29 . This difference may reduce σ-receptor affinity (Ki = 4.4 nM for σ1 in Compound 29) but improve metabolic stability .
  • Heterocyclic Variations : The pyrazole-containing analogue (CAS: 1255041-98-5) introduces a five-membered heterocycle, which may modulate solubility due to its hydrochloride salt form .

Biological Activity

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, drawing from a variety of research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl-substituted phenyl groups. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable target for drug development.

2.1 Anticancer Activity

Research has shown that compounds containing the trifluoromethyl group exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit epidermal growth factor receptor (EGFR) activity by up to 92% at low concentrations (10 nM), indicating strong potential as anticancer agents .

Table 1: Inhibitory Activity Against Key Targets

CompoundTargetInhibition (%) at 10 nM
11EGFR91
13EGFR92
10HER-421
20VEGFR248

2.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A series of pyrimidinone derivatives, which include the trifluoromethyl moiety, were evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant bactericidal effects with minimal cytotoxicity .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (IC90) μMCytotoxicity (IC50) μM
A4.9>100
B10.5>100

2.3 Antichlamydial Activity

In studies focusing on Chlamydia infections, derivatives of this compound exhibited selective antichlamydial activity. The presence of the trifluoromethyl group was crucial for enhancing this activity, as compounds lacking this substituent showed no significant effects .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the pyridine and phenyl rings significantly affect biological activity. The trifluoromethyl group is particularly important for enhancing potency against various biological targets. For example, modifications to the phenyl ring can lead to substantial changes in inhibitory efficacy against kinases like PDGFRa and VEGFR2, suggesting a need for careful optimization in drug design .

4. Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:

  • Case Study A : A derivative showed an IC50 value of 56 nM against tropomyosin receptor kinases (TRKs), indicating its potential as a targeted cancer therapy .
  • Case Study B : Another study found that compounds with specific substitutions at the pyridine ring exhibited enhanced selectivity and potency against various cancer cell lines, emphasizing the importance of structural modifications in developing effective therapeutics .

Q & A

Q. What are the established synthetic routes for Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine, and how can purity be optimized?

  • Methodological Answer: A common approach involves coupling a pyridin-3-ylmethylamine derivative with a 3-(trifluoromethyl)phenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, in analogous compounds like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, intermediates are prepared by reacting brominated trifluoromethylbenzene with ammonia under basic conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity optimization requires HPLC (e.g., retention time 1.25 minutes under SQD-FA05 conditions) and LCMS analysis (m/z confirmation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR : ¹H/¹³C NMR to confirm amine proton (δ ~2.5 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C).
  • HRMS : Exact mass determination (e.g., theoretical [M+H]+ for C₁₃H₁₂F₃N₂: 253.0956) .
  • IR : Stretching frequencies for -NH₂ (~3350 cm⁻¹) and C-F (~1100 cm⁻¹) .
    Contradictions in spectral data should be resolved via comparative analysis with structurally validated analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like adenosine receptors, leveraging structural analogs such as PD 81,723, a known A₁ adenosine receptor modulator . Key steps:

Prepare ligand files (PDBQT format) with Open Babel.

Use cryo-EM structures (e.g., PDB ID: 6D26) for receptor preparation.

Validate docking poses with free-energy perturbation (FEP) calculations.
Note: Experimental validation via radioligand binding assays is essential to confirm predictions .

Q. What strategies address contradictions in reported bioactivity data for trifluoromethyl-containing methanamines?

  • Methodological Answer:
  • Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Compare with PD 81,723 (A₁ receptor modulator) and SCH-202676 (G-protein-coupled receptor enhancer) to isolate substituent-specific effects .

Q. How can this compound serve as a building block in drug discovery?

  • Methodological Answer:
  • Fragment-Based Design : Incorporate into larger scaffolds via amide coupling (e.g., EDC/HOBt) or Suzuki-Miyaura cross-coupling (e.g., with boronic esters). For example, EP 4374877 A2 describes its use in synthesizing pyrrolopyridazine carboxamides with kinase inhibitory activity .
  • SAR Studies : Systematically modify the pyridine ring (e.g., 6-methoxy or 5-bromo derivatives) to optimize target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.